

# An In-depth Technical Guide to 3-Bromoquinolin-8-amine

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## Compound of Interest

Compound Name: **3-Bromoquinolin-8-amine**

Cat. No.: **B163590**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromoquinolin-8-amine**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its fundamental chemical properties, outlines a plausible synthetic protocol, and discusses its potential applications in research and drug development.

## Core Molecular Data

**3-Bromoquinolin-8-amine** is a substituted quinoline, a structural motif prevalent in a wide array of biologically active compounds. The introduction of a bromine atom at the 3-position and an amine group at the 8-position provides handles for further chemical modifications, making it a valuable building block in synthetic chemistry.

Property	Value	Citation(s)
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	223.073 g/mol	<a href="#">[1]</a>
CAS Number	139399-67-0	<a href="#">[1]</a>
IUPAC Name	3-bromoquinolin-8-amine	
Canonical SMILES	C1=CC2=C(C(=C1)N)N=CC=C2Br	
InChI Key	NDROWMOVSVLHDO-UHFFFAOYSA-N	<a href="#">[1]</a>
Physical Appearance	Expected to be a solid at room temperature.	
Purity	Commercially available up to 98%	<a href="#">[1]</a>

## Synthetic Protocols

The synthesis of **3-Bromoquinolin-8-amine** is not extensively detailed in publicly available literature. However, a plausible and efficient route can be designed based on established methods for the functionalization of the quinoline scaffold. The most direct approach involves the regioselective bromination of 8-aminoquinoline.

## Proposed Synthesis: Electrophilic Bromination of 8-Aminoquinoline

This protocol is adapted from general procedures for the bromination of 8-substituted quinolines.[\[2\]](#) The amino group at the 8-position is an activating group, directing electrophilic substitution to the 5 and 7 positions. However, by carefully controlling the reaction conditions and stoichiometry of the brominating agent, bromination at other positions can be achieved, although potentially with the formation of multiple isomers requiring purification. A more regioselective synthesis might involve a multi-step sequence starting from a different quinoline precursor.

**Materials:**

- 8-Aminoquinoline
- N-Bromosuccinimide (NBS) or molecular bromine ( $\text{Br}_2$ )
- A suitable solvent (e.g., Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), Chloroform ( $\text{CHCl}_3$ ), or Acetonitrile ( $\text{CH}_3\text{CN}$ ))
- Inert atmosphere (Argon or Nitrogen)
- Standard laboratory glassware and magnetic stirrer
- Purification apparatus (e.g., column chromatography system)

**Experimental Procedure:**

- Reaction Setup: In a round-bottom flask, dissolve 8-aminoquinoline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
- Reagent Addition: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide, 1.0-1.2 equivalents) in the same solvent to the stirred solution of 8-aminoquinoline at room temperature. The reaction should be protected from light, especially when using molecular bromine.[2]
- Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.
- Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g.,

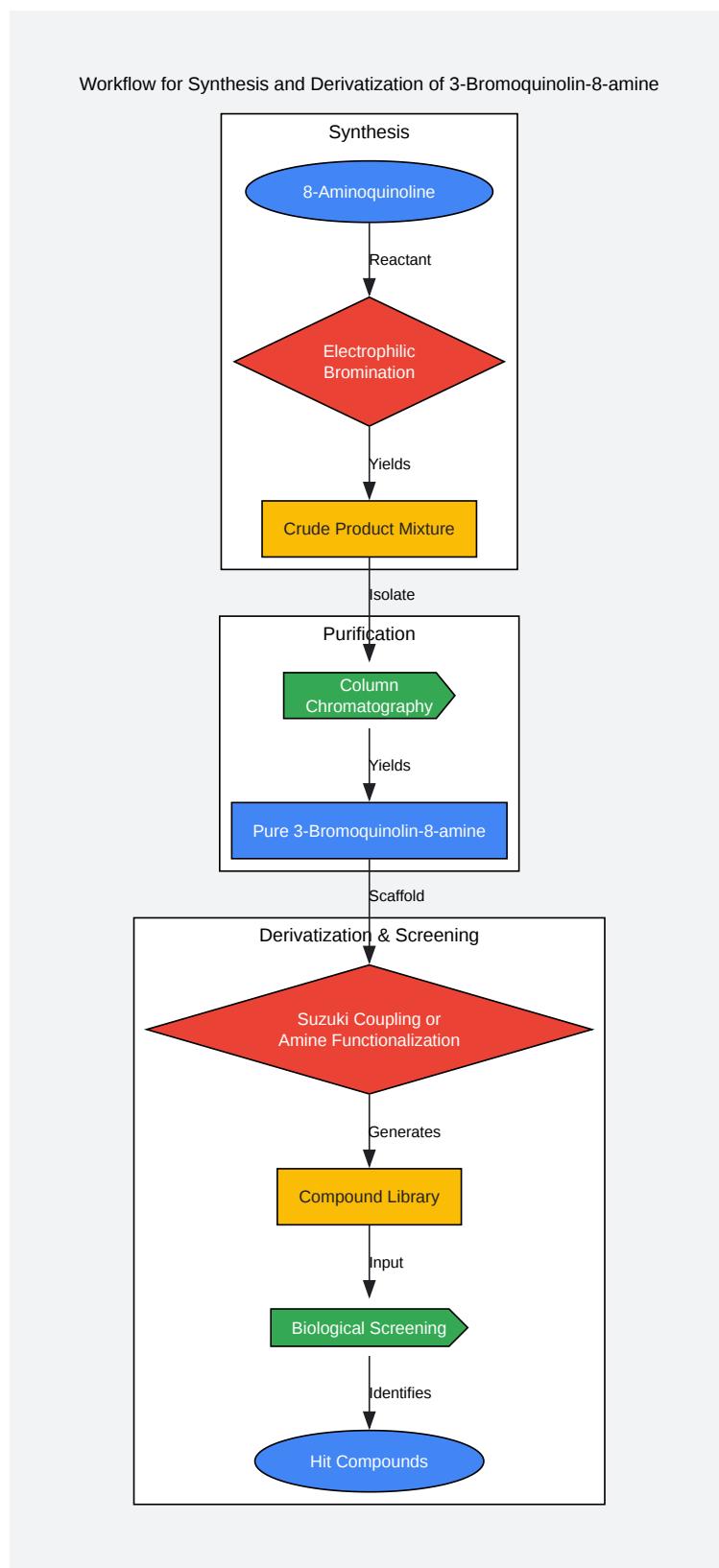
a gradient of ethyl acetate in hexanes) to isolate **3-Bromoquinolin-8-amine** from other isomers and byproducts.

## Potential Applications in Drug Discovery

Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.<sup>[3]</sup> The unique substitution pattern of **3-Bromoquinolin-8-amine** makes it an attractive scaffold for the development of novel therapeutic agents. The bromine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the amino group can be functionalized to modulate the compound's physicochemical properties and target interactions.

## Experimental and Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and subsequent derivatization of **3-Bromoquinolin-8-amine** for use in a drug discovery screening cascade.



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## References

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